molecular formula C6H6ClIN2O2 B2882991 3-Iodo-5-nitroaniline hydrochloride CAS No. 2172030-13-4

3-Iodo-5-nitroaniline hydrochloride

Cat. No.: B2882991
CAS No.: 2172030-13-4
M. Wt: 300.48
InChI Key: YEMLYAZJLMAQCZ-UHFFFAOYSA-N
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Description

3-Iodo-5-nitroaniline hydrochloride is a chemical compound with the molecular formula C6H5IN2O2·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and nitro groups at the 3 and 5 positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-Iodo-5-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitroaniline hydrochloride typically involves a multi-step process:

    Nitration: The nitration of aniline to form 3-nitroaniline.

    Iodination: The iodination of 3-nitroaniline to form 3-iodo-5-nitroaniline.

    Hydrochloride Formation: The final step involves converting 3-iodo-5-nitroaniline to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitroaniline hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

Major Products

    Reduction: The major product is 3-iodo-5-aminoaniline.

    Substitution: The products depend on the substituent introduced, such as 3-chloro-5-nitroaniline if chlorine is the substituent.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitroaniline hydrochloride depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroaniline: Lacks the iodine atom, affecting its reactivity and applications.

    3-Bromo-5-nitroaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Properties

IUPAC Name

3-iodo-5-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMLYAZJLMAQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172030-13-4
Record name 3-iodo-5-nitroaniline hydrochloride
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